(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
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Overview
Description
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the halogenation of pyrrolopyridine derivatives followed by hydroxymethylation. One common method includes the chlorination of 1H-pyrrolo[2,3-b]pyridine using thionyl chloride or phosphorus oxychloride under controlled conditions. The resulting 4-chloro derivative is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)formaldehyde or (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carboxylic acid.
Reduction: 1H-pyrrolo[2,3-b]pyridin-3-ylmethanol.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine)
Uniqueness
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a hydroxymethyl group allows for versatile chemical modifications and potential bioactivity .
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-3,12H,4H2,(H,10,11) |
InChI Key |
AAPNTCAQJPIHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CO |
Origin of Product |
United States |
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